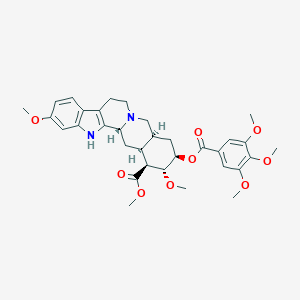
Salidroside
Vue d'ensemble
Description
This compound is known for its diverse biological and pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects . Salidroside has been studied for its potential antidepressant and anxiolytic actions, making it a compound of significant interest in both traditional and modern medicine .
Applications De Recherche Scientifique
Salidroside has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of glycosylation and glucoside synthesis.
Biology: It is studied for its effects on cellular processes, including apoptosis, oxidative stress, and inflammation.
Mécanisme D'action
Salidroside exerts its effects through multiple molecular targets and pathways:
Oxidative Stress Response: this compound regulates oxidative stress by modulating the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Inflammation: It inhibits inflammatory pathways by suppressing the production of pro-inflammatory cytokines and mediators.
Apoptosis: this compound prevents apoptosis by modulating the expression of apoptosis-related proteins and pathways.
Neurotransmission: It influences neurotransmission by affecting the levels of neurotransmitters and their receptors.
Hypothalamus-Pituitary-Adrenal Axis: this compound modulates the hypothalamus-pituitary-adrenal axis, which plays a role in stress response.
Safety and Hazards
Orientations Futures
Future research directions for Salidroside include investigating its role in regulating gut microbiota, exploring its effect on cellular senescence, investigating its potential in enhancing the therapeutic efficacy of conventional chemotherapeutic drugs in cancer treatment, and developing novel formulations of this compound to improve its bioavailability and efficacy in human trials .
Analyse Biochimique
Biochemical Properties
Salidroside interacts with various enzymes, proteins, and other biomolecules. It enhances cell survival and angiogenesis while suppressing oxidative stress and inflammation . This makes it a potential compound for treating ischemia and ischemic injury .
Cellular Effects
This compound has shown to have a positive impact on atherosclerosis by promoting the growth of beneficial bacteria and decreasing the levels of harmful bacteria in the body . It enhances the integrity and function of the intestinal mucosal barrier through its ability to suppress NF-κB and p38 MAPK signaling pathways, modulate the NF-κB/MAPK/JAK-STAT3 signaling pathways and increase the expression of antimicrobial peptides HD-5 and HD-6 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to target genes mainly through hydrogen bonding . It also enhances cell survival and angiogenesis while suppressing oxidative stress and inflammation, thereby considered a potential compound for treating ischemia and ischemic injury .
Temporal Effects in Laboratory Settings
This compound has shown to improve the hypoxic tumor microenvironment and reverse the drug resistance of platinum drugs via the HIF-1α signaling pathway . It also has antiproliferative activities and effects on various cancers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has shown to have a positive impact on atherosclerosis by promoting the growth of beneficial bacteria and decreasing the levels of harmful bacteria in the body .
Metabolic Pathways
The biosynthesis pathways and enzymes involved in this compound production in plants have been elucidated in depth . It is involved in the biosynthesis of this compound via the enhancement of the UDP-glucose supply in situ .
Transport and Distribution
This compound can interfere with or degrade RNA, which may interfere with the result of gut microbiota . Most studies on intestinal flora use the 16S rDNA method for detection, and the experimental results have a certain degree of reliability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Salidroside can be synthesized from tyrosol using a UDP-glucosyltransferase-catalyzed cascade reaction . The UDP-glucosyltransferase 85A1 from Arabidopsis thaliana, which shows high activity and regioselectivity towards tyrosol, is used in this process. The reaction involves in situ regeneration of UDP-glucose by coupling UDP-glucosyltransferase to sucrose synthase from Glycine max . Under optimized conditions, this compound can be produced at a high titer with a specific productivity of 199.1 milligrams per liter per hour in a continuous feeding reactor .
Industrial Production Methods: Industrial production of this compound involves various approaches, including natural extraction from Rhodiola plants, plant cell and tissue culture, enzymatic catalysis, and microbial synthesis . Among these, microbial synthesis using metabolically engineered Escherichia coli has shown promise, achieving high titers of this compound . challenges such as by-products, low yield, and complex purification processes remain .
Analyse Des Réactions Chimiques
Salidroside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Comparaison Avec Des Composés Similaires
Salidroside is often compared with other compounds found in Rhodiola rosea, such as rosavin and tyrosol . While all these compounds exhibit biological activities, this compound is unique due to its higher bioavailability and water solubility . Additionally, this compound has been shown to be more active than rosavin in certain pharmacological studies .
Similar Compounds:
Rosavin: Another major bioactive compound in Rhodiola rosea, known for its adaptogenic properties.
Tyrosol: A phenolic compound with antioxidant properties, also found in Rhodiola rosea.
Triandrin: A lesser-known compound in Rhodiola species with potential biological activities.
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRCGYURZSFMEG-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049034 | |
| Record name | Salidroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10338-51-9 | |
| Record name | Salidroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodioloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salidroside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salidroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salidroside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALIDROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M983H6N1S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















